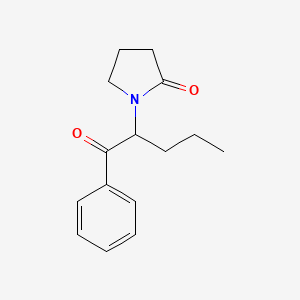

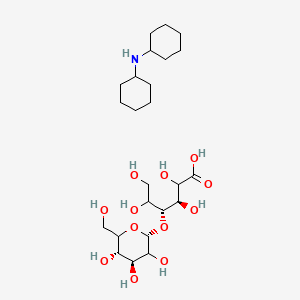

![molecular formula C6H12O6 B583990 D-[1-13C]Tagatose CAS No. 478506-42-2](/img/structure/B583990.png)

D-[1-13C]Tagatose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-[1-13C]Tagatose is a monosaccharide used as a low-calorie sweetener and as an intermediate for the synthesis of other optically active compounds . It has similar properties to sucrose and can be used as an additive in detergent, cosmetic, and pharmaceutical formulation .

Synthesis Analysis

The synthesis of D-tagatose starts with the hydrolysis of lactose into D-glucose and D-galactose by the lactase enzyme. In the chemical synthesis, D-galactose is then isomerized to D-tagatose with calcium hydroxide (Ca[OH]2), and the reaction is stopped by adding sulfuric acid (H2SO4) . Other methods include enzymatic synthesis of D-tagatose-1-phosphate (Tag-1P) by the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) present in tagatose-grown cells of Klebsiella pneumoniae .Molecular Structure Analysis

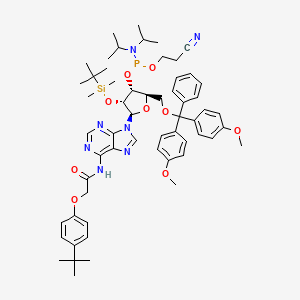

D-[1-13C]Tagatose has a molecular formula of C6H12O6 . Its structure includes three defined atom stereocenters and one undefined atom stereocenter .Chemical Reactions Analysis

D-tagatose can be produced from D-galactose by a chemical method using a calcium catalyst . During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to D-tagatose and degrading D-galactose into dicarbonyl compounds and acidic substances .Physical And Chemical Properties Analysis

D-tagatose has a molecular weight of 181.15 g/mol . It has a topological polar surface area of 110 Ų and a complexity of 162 . The critical relative humidity associated with deliquescence (RH0) of powdered tagatose is approximately 85% at 20 °C .Applications De Recherche Scientifique

Low-Calorie Sweetener in Food Industry

D-[1-13C]Tagatose is recognized for its low-calorie profile and nearly identical sweetness to sucrose, making it an excellent alternative for sugar in various food products . It can be used in beverages, baked goods, and confectioneries to reduce caloric content without compromising taste.

Biocatalysis and Enzyme Studies

The production of D-[1-13C]Tagatose often involves biocatalytic methods using enzymes like L-arabinose isomerase . This process is crucial for understanding enzyme mechanisms and designing efficient biocatalysts for industrial applications.

Pharmaceutical Applications

Due to its physiological properties, D-[1-13C]Tagatose is used in pharmaceutical formulations. It has potential applications in nonchronic drugs and dietary supplements, particularly for managing diabetes and obesity .

Nutraceutical Development

D-[1-13C]Tagatose is involved in the development of nutraceuticals that aim to improve health beyond basic nutrition. Its roles in lowering blood sugar and reducing obesity are of particular interest in this field .

Metabolic Studies

In scientific research, D-[1-13C]Tagatose is used to study metabolic pathways. It is phosphorylated to tagatose-1-phosphate, which plays a role in stimulating glucokinase activity and glycogen formation in the liver .

Cosmetic and Detergent Industry

As an additive, D-[1-13C]Tagatose finds applications in the formulation of cosmetics and detergents. Its properties can enhance the texture and stability of these products .

Synthesis of Optically Active Compounds

D-[1-13C]Tagatose serves as an intermediate in the synthesis of other optically active compounds. This application is significant in the field of organic chemistry, where enantiomerically pure substances are required .

Mécanisme D'action

Target of Action

D-[1-13C]Tagatose primarily targets enzymes involved in sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play a crucial role in the metabolism of sugars, which are essential for the growth and development of various organisms .

Mode of Action

D-[1-13C]Tagatose interacts with its targets by inhibiting their activity. It negatively affects the growth of certain organisms by inhibiting key enzymes of sugar metabolism . For instance, it inhibits β-glucosidase in Phytophthora infestans, and fructokinase and phosphomannose isomerase in Hyaloperonospora arabidopsidis .

Biochemical Pathways

The inhibition of these enzymes by D-[1-13C]Tagatose affects the metabolic pathways of sugars. The steps in the metabolism of tagatose are identical to those for fructose, but tagatose is incompletely absorbed . Only 15-20 percent of tagatose is absorbed in the small intestine . The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids .

Pharmacokinetics

In terms of ADME properties, only 15-20 percent of tagatose is absorbed in the small intestine . The unabsorbed tagatose is fermented in the colon by indigenous microflora . This incomplete absorption suggests that tagatose may act by attenuating glucose absorption in the intestine .

Result of Action

The molecular and cellular effects of D-[1-13C]Tagatose’s action include a reduction in cellular oxidative stress and an inhibition of the growth of certain bacteria by affecting glycolysis and its downstream metabolism . It also has the potential to improve the lipid profile, constituting an alternative for diabetes mellitus and obesity .

Action Environment

The action of D-[1-13C]Tagatose can be influenced by environmental factors. For instance, its inhibitory effects are reversible, and the growth of certain organisms, such as P. infestans, can be restored in the absence of D-tagatose . This suggests that the presence and concentration of D-tagatose in the environment can directly influence its efficacy.

Orientations Futures

Propriétés

IUPAC Name |

(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-HMWKXFOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

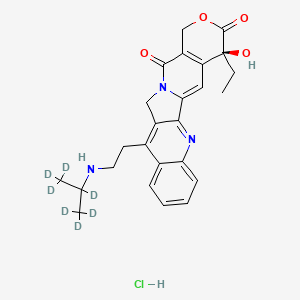

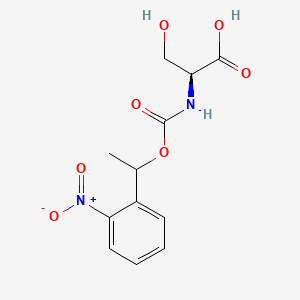

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)